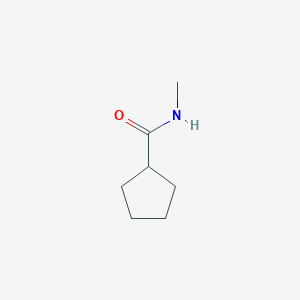
N-methylcyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylcyclopentanecarboxamide is an organic compound with the molecular formula C7H13NO It is a derivative of cyclopentane, where a carboxamide group is attached to the cyclopentane ring, and the nitrogen atom of the carboxamide group is substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
N-methylcyclopentanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with methylamine. The reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond. Another method involves the use of cyclopentanone, which is first converted to cyclopentanecarboxylic acid, followed by reaction with methylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
N-methylcyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in N-methylcyclopentylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: N-methylcyclopentylamine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
科学的研究の応用
N-methylcyclopentanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-methylcyclopentanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
類似化合物との比較
N-methylcyclopentanecarboxamide can be compared with other similar compounds such as:
Cyclopentanecarboxamide: Lacks the methyl group on the nitrogen atom, resulting in different chemical properties and reactivity.
N-methylcyclohexanecarboxamide: Contains a cyclohexane ring instead of a cyclopentane ring, leading to differences in steric effects and reactivity.
N-methylcyclopentanecarboxylic acid: The carboxylic acid derivative, which has different chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
生物活性
N-Methylcyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H11NO. Its structure features a cyclopentane ring substituted with a methyl group and a carboxamide functional group, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. One notable mechanism involves its role as an inhibitor of para-aminobenzoic acid (PABA) synthesis in bacteria, which is essential for folic acid metabolism. By inhibiting PABA, the compound effectively disrupts bacterial growth and proliferation.
Antimicrobial Properties
The compound's ability to inhibit bacterial growth through PABA interference aligns it with other sulfonamide derivatives known for their antimicrobial properties. This mechanism has been well-documented in various studies focusing on sulfonamides and their derivatives.
Case Studies
- Inhibition of Bacterial Growth : A study demonstrated that this compound acts as a competitive inhibitor of PABA in bacterial cultures. This inhibition led to a marked decrease in folic acid synthesis, resulting in reduced bacterial viability.
- Antitumor Potential : Although direct studies on this compound are scarce, analogs have been shown to exhibit promising antitumor effects. For example, compounds structurally related to this compound were tested against various tumor types, revealing significant cytotoxicity .
Summary of Biological Activities
特性
IUPAC Name |
N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-7(9)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFSQQUADJWJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














